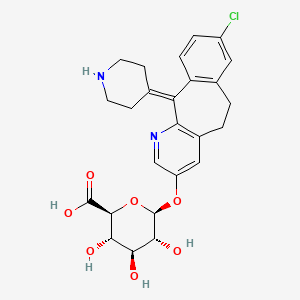

3-Hydroxydesloratadine b-D-glucuronide

説明

3-Hydroxydesloratadine b-D-glucuronide is a metabolite of desloratadine, which is a second-generation, non-sedating antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria . This compound is formed through the glucuronidation of 3-hydroxydesloratadine, a process catalyzed by specific enzymes in the human liver .

準備方法

Synthetic Routes and Reaction Conditions

The formation of 3-hydroxydesloratadine b-D-glucuronide involves multiple enzymatic steps. Initially, desloratadine undergoes glucuronidation by UDP-glucuronosyltransferase 2B10 (UGT2B10) to form desloratadine glucuronide . This intermediate is then hydroxylated by cytochrome P450 2C8 (CYP2C8) to produce 3-hydroxydesloratadine . Finally, the glucuronidation of 3-hydroxydesloratadine by UGT enzymes results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily studied in a research context. the enzymatic processes involved suggest that biotechnological methods using recombinant enzymes or engineered microbial systems could be employed for large-scale production.

化学反応の分析

Types of Reactions

3-Hydroxydesloratadine b-D-glucuronide primarily undergoes glucuronidation and hydroxylation reactions . These reactions are catalyzed by specific enzymes, including UGT2B10 and CYP2C8 .

Common Reagents and Conditions

Glucuronidation: UDP-glucuronic acid and UGT2B10 enzyme.

Hydroxylation: NADPH and CYP2C8 enzyme.

Major Products Formed

Desloratadine glucuronide: Formed from the glucuronidation of desloratadine.

3-Hydroxydesloratadine: Formed from the hydroxylation of desloratadine glucuronide.

This compound: Formed from the glucuronidation of 3-hydroxydesloratadine.

科学的研究の応用

Pharmacokinetics and Metabolism

3-Hydroxydesloratadine β-D-glucuronide is primarily formed through the metabolic pathway involving UDP-glucuronosyltransferase 2B10 (UGT2B10) and cytochrome P450 2C8 (CYP2C8). Research has demonstrated that this compound is generated from desloratadine via glucuronidation followed by hydroxylation, which is crucial for its elimination from the body .

Key Studies on Metabolism

- A study indicated that cryopreserved human hepatocytes could effectively generate both 3-hydroxydesloratadine and its corresponding glucuronide, showing a significant correlation between CYP2C8 activity and the formation of this metabolite (r² = 0.70-0.90) .

- The Km value for the formation of 3-hydroxydesloratadine was reported to be 1.6 μM, with a Vmax of 1.3 pmol/min per million cells, highlighting its efficiency in metabolic processes .

Therapeutic Applications

3-Hydroxydesloratadine β-D-glucuronide plays a role in enhancing the therapeutic effects of desloratadine. As an active metabolite, it contributes to the antihistaminic effects necessary for managing allergic rhinitis and chronic idiopathic urticaria.

Clinical Relevance

- The compound's ability to inhibit histamine H1 receptors allows it to alleviate symptoms associated with allergic reactions effectively .

- Its pharmacological profile indicates that it may have fewer sedative effects compared to first-generation antihistamines, making it preferable for long-term use in patients requiring allergy management .

Drug Interactions

Understanding the interactions involving 3-hydroxydesloratadine β-D-glucuronide is crucial for predicting potential adverse effects or therapeutic failures.

Inhibitory Effects

- Studies have shown that various inhibitors of CYP2C8 significantly reduce the formation of 3-hydroxydesloratadine, suggesting that co-administration with certain drugs could lead to altered efficacy or increased side effects .

- Notably, gemfibrozil and montelukast have been identified as potent inhibitors that can affect the metabolism of desloratadine through competitive inhibition .

Case Studies and Research Findings

Several case studies have investigated the implications of 3-hydroxydesloratadine β-D-glucuronide in clinical settings:

作用機序

The formation of 3-hydroxydesloratadine b-D-glucuronide involves the sequential action of UGT2B10 and CYP2C8 enzymes . Desloratadine is first glucuronidated by UGT2B10 to form desloratadine glucuronide . This intermediate is then hydroxylated by CYP2C8 to produce 3-hydroxydesloratadine . Finally, 3-hydroxydesloratadine undergoes glucuronidation to form this compound .

類似化合物との比較

Similar Compounds

Desloratadine: The parent compound, a non-sedating antihistamine.

3-Hydroxydesloratadine: An intermediate metabolite formed during the metabolism of desloratadine.

Desloratadine glucuronide: Another intermediate formed during the metabolism of desloratadine.

Uniqueness

3-Hydroxydesloratadine b-D-glucuronide is unique due to its specific formation pathway involving both glucuronidation and hydroxylation reactions . This compound is a significant metabolite in humans but is present only in trace amounts in nonclinical species .

生物活性

3-Hydroxydesloratadine β-D-glucuronide is a significant metabolite derived from desloratadine, an antihistamine used primarily for allergic conditions. Understanding its biological activity involves exploring its synthesis, metabolic pathways, and pharmacological implications.

Overview of 3-Hydroxydesloratadine

3-Hydroxydesloratadine is formed via the metabolic action of cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). Specifically, the formation of this compound is catalyzed by CYP2C8 after the glucuronidation of desloratadine by UGT2B10, which is essential for its subsequent oxidation and deconjugation processes .

Enzymatic Pathways

The primary enzymes involved in the metabolism of desloratadine to 3-hydroxydesloratadine include:

- UGT2B10 : Responsible for the initial glucuronidation of desloratadine.

- CYP2C8 : Catalyzes the conversion of the glucuronide form to 3-hydroxydesloratadine.

The metabolic pathway can be summarized as follows:

- Glucuronidation : Desloratadine is conjugated with glucuronic acid by UGT2B10.

- Oxidation : The resulting glucuronide undergoes oxidation by CYP2C8 to yield 3-hydroxydesloratadine.

- Deconjugation : This step may involve further enzymatic reactions that release the active metabolite .

Pharmacokinetics

The pharmacokinetic profile of 3-hydroxydesloratadine indicates that it has a relatively high affinity for binding to plasma proteins, which can affect its bioavailability and therapeutic effects. Studies involving cryopreserved human hepatocytes (CHHs) have shown that the Km (Michaelis-Menten constant) for the formation of 3-hydroxydesloratadine is approximately 1.6 μM, with a Vmax (maximum reaction rate) of 1.3 pmol/min per million cells .

Antihistaminic Activity

As a metabolite of desloratadine, 3-hydroxydesloratadine retains antihistaminic properties, contributing to the therapeutic effects against allergic reactions. Its activity is characterized by:

- Inhibition of Histamine Release : The compound competes with histamine for H1 receptor binding, leading to reduced symptoms associated with allergic responses.

- Long-lasting Effects : Due to its metabolic stability and pharmacokinetic properties, it provides prolonged relief from allergy symptoms.

Inhibition Studies

Research has demonstrated that inhibitors such as gemfibrozil significantly reduce the formation of 3-hydroxydesloratadine by inhibiting CYP2C8 activity. Inhibition rates were recorded at up to 98% under specific experimental conditions . This highlights the importance of CYP2C8 in regulating the levels of active metabolites in patients receiving desloratadine therapy.

Clinical Relevance

The clinical implications of these findings suggest that drugs affecting CYP2C8 activity could alter the efficacy and safety profile of desloratadine by modifying the concentration of its active metabolites. This necessitates careful consideration when prescribing desloratadine alongside other medications known to interact with CYP2C8 .

Data Summary Table

| Parameter | Value |

|---|---|

| Km (for 3-hydroxydesloratadine) | 1.6 μM |

| Vmax (formation rate) | 1.3 pmol/min/million cells |

| Inhibition by gemfibrozil | Up to 98% |

| Key Enzymes | UGT2B10, CYP2C8 |

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O7/c26-15-3-4-17-13(9-15)1-2-14-10-16(11-28-19(14)18(17)12-5-7-27-8-6-12)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h3-4,9-11,20-23,25,27,29-31H,1-2,5-8H2,(H,32,33)/t20-,21-,22+,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMRWMPRWQUMIJ-LYVDORBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774538-89-5 | |

| Record name | 3-Hydroxydesloratadine o-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYDESLORATADINE O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3KVV9T2MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why is the formation of 3-Hydroxydesloratadine O-glucuronide important in desloratadine metabolism?

A1: The study highlights that the formation of 3-Hydroxydesloratadine O-glucuronide is a major metabolic pathway for desloratadine specifically in humans []. This metabolic route was successfully replicated in humanized-liver mice, which showed a similar excretion profile of 3-Hydroxydesloratadine O-glucuronide in urine as observed in humans []. This suggests that this metabolite plays a significant role in the clearance of desloratadine from the body. Understanding the metabolic fate of drugs like desloratadine, including the formation of major metabolites like 3-Hydroxydesloratadine O-glucuronide, is crucial for assessing drug efficacy and potential drug-drug interactions.

Q2: What is the significance of using humanized-liver mice in this study?

A2: Desloratadine exhibits species-dependent metabolism []. The study used chimeric TK-NOG mice transplanted with human hepatocytes (humanized-liver mice) to overcome the limitation of traditional animal models and better mimic human-specific metabolism of desloratadine []. These humanized-liver mice provided a more accurate platform to study the formation and excretion of human-specific metabolites like 3-Hydroxydesloratadine O-glucuronide, leading to more relevant data for understanding desloratadine metabolism in humans [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。